molecular formula C15H24ClNO3 B12428413 O-desmethyl Mebeverine acid D5 hydrochloride

O-desmethyl Mebeverine acid D5 hydrochloride

Cat. No.: B12428413
M. Wt: 306.84 g/mol
InChI Key: YCTBHUMJHCCIEA-IYSLTCQOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

O-desmethyl Mebeverine acid D5 hydrochloride: is a deuterium-labeled derivative of O-desmethyl Mebeverine acid. This compound is primarily used in scientific research and is known for its high purity and stability. It is a metabolite of Mebeverine, a drug commonly used to treat irritable bowel syndrome by relaxing the muscles in and around the gut .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of O-desmethyl Mebeverine acid D5 hydrochloride involves the deuteration of O-desmethyl Mebeverine acid. The process typically includes the use of deuterated reagents and solvents to replace hydrogen atoms with deuterium. The reaction conditions often involve controlled temperatures and pressures to ensure the selective incorporation of deuterium atoms .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to achieve the desired product quality. The production is carried out in specialized facilities equipped to handle deuterated compounds .

Chemical Reactions Analysis

Types of Reactions: O-desmethyl Mebeverine acid D5 hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

O-desmethyl Mebeverine acid D5 hydrochloride is widely used in scientific research due to its unique properties. Some of its applications include:

Mechanism of Action

The mechanism of action of O-desmethyl Mebeverine acid D5 hydrochloride is similar to that of Mebeverine. It works by relaxing the smooth muscles in the gastrointestinal tract, which helps alleviate symptoms of irritable bowel syndrome. The compound may affect calcium channels and muscarinic receptors, contributing to its muscle-relaxing effects .

Comparison with Similar Compounds

Uniqueness: O-desmethyl Mebeverine acid D5 hydrochloride is unique due to its deuterium labeling, which provides enhanced stability and allows for precise analytical measurements. This makes it particularly valuable in research settings where accurate quantification and stability are crucial .

Properties

Molecular Formula

C15H24ClNO3

Molecular Weight

306.84 g/mol

IUPAC Name

4-[1-(4-hydroxyphenyl)propan-2-yl-(1,1,2,2,2-pentadeuterioethyl)amino]butanoic acid;hydrochloride

InChI

InChI=1S/C15H23NO3.ClH/c1-3-16(10-4-5-15(18)19)12(2)11-13-6-8-14(17)9-7-13;/h6-9,12,17H,3-5,10-11H2,1-2H3,(H,18,19);1H/i1D3,3D2;

InChI Key

YCTBHUMJHCCIEA-IYSLTCQOSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])N(CCCC(=O)O)C(C)CC1=CC=C(C=C1)O.Cl

Canonical SMILES

CCN(CCCC(=O)O)C(C)CC1=CC=C(C=C1)O.Cl

Origin of Product

United States

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